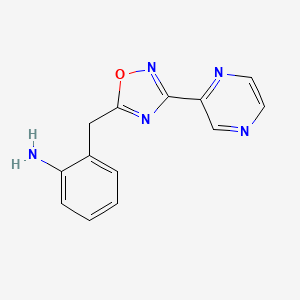

2-((3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)aniline

Descripción

Propiedades

IUPAC Name |

2-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N5O/c14-10-4-2-1-3-9(10)7-12-17-13(18-19-12)11-8-15-5-6-16-11/h1-6,8H,7,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUEFRLMMQBLXSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC2=NC(=NO2)C3=NC=CN=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthesis of the 1,2,4-Oxadiazole Core

Step 1: Preparation of Amidoxime Intermediate

The starting material is typically a carboxylic acid or ester derivative of pyrazine-2-carboxylic acid, which is converted into the corresponding amidoxime by reaction with hydroxylamine.

Step 2: Cyclization to 1,2,4-Oxadiazole

The amidoxime undergoes cyclodehydration with an appropriate reagent such as POCl₃ or P₂O₅ to form the 1,2,4-oxadiazole ring bearing the pyrazin-2-yl substituent at the 3-position.

Experimental Conditions and Optimization

Based on analogous oxadiazole synthesis studies, the following conditions have been found optimal:

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Amidoxime formation | Hydroxylamine hydrochloride, base (e.g., NaOH) | Room temperature | 2-4 hours | 80-90 | Conversion of ester or acid to amidoxime |

| Cyclization to oxadiazole | Phosphorus oxychloride (POCl₃) or P₂O₅ | 0 °C to 80 °C | 3-5 hours | 75-85 | Careful temperature control critical |

| Methylation at 5-position | Bromomethylation using NBS or similar | Room temperature | 1-2 hours | 70-80 | Formation of bromomethyl intermediate |

| Nucleophilic substitution | Aniline, base (e.g., K₂CO₃), solvent (DMF or DCM) | Room temperature | 3-5 hours | 65-75 | Reaction monitored by TLC; purification by chromatography |

The cyclization step is crucial, often performed by adding POCl₃ to a mixture of the amidoxime and pyrazinyl precursor at low temperature, followed by heating to promote ring closure. The nucleophilic substitution with aniline is typically done in polar aprotic solvents like dichloromethane (DCM) or dimethylformamide (DMF) with a mild base to facilitate the substitution reaction.

Representative Research Findings from Analogous Syntheses

A study on 2,5-disubstituted 1,3,4-oxadiazoles demonstrated that the use of POCl₃ for ring closure and HATU as a coupling reagent in DCM with DIPEA as base gave excellent yields and purity of amino-substituted oxadiazoles. Although this study focused on 1,3,4-oxadiazoles, the principles are applicable to 1,2,4-oxadiazoles with appropriate modifications.

| Entry | Base | Solvent | Coupling Reagent | Conversion (%) | Notes |

|---|---|---|---|---|---|

| 1 | DIPEA | DCM | HATU | 90-95 | Best conversion and yield |

| 2 | Triethylamine | THF | HATU | 60-70 | Moderate conversion |

| 3 | Inorganic bases | DMF | HATU | 0-10 | No product formation |

This highlights the importance of base and solvent choice in optimizing coupling reactions involving amino-substituted oxadiazoles.

Summary Table of Preparation Methods for this compound

| Synthetic Step | Methodology | Key Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| Amidoxime formation | Reaction of pyrazine-2-carboxylic acid ester with hydroxylamine | Hydroxylamine hydrochloride, NaOH, RT, 2-4 h | Formation of pyrazinyl amidoxime intermediate |

| Cyclization to 1,2,4-oxadiazole | Cyclodehydration of amidoxime | POCl₃ or P₂O₅, 0–80 °C, 3–5 h | Formation of 3-(pyrazin-2-yl)-1,2,4-oxadiazole |

| Methylation at 5-position | Bromomethylation of oxadiazole ring | N-Bromosuccinimide (NBS), solvent, RT, 1-2 h | Introduction of bromomethyl substituent |

| Nucleophilic substitution | Reaction with aniline | Aniline, base (K₂CO₃), DCM or DMF, RT, 3-5 h | Formation of target compound via substitution |

Análisis De Reacciones Químicas

Table 1: Hypothesized Synthetic Pathway

| Step | Reaction Type | Reagents/Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | Amidoxime formation | Hydroxylamine, ethanol, reflux | Pyrazine-2-carboxamidoxime |

| 2 | Oxadiazole cyclization | Chloroacetyl chloride, base, RT | 5-(Chloromethyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole |

| 3 | Aniline alkylation | 2-Aminobenzyl chloride, DMF, K₂CO₃ | Target compound |

Oxadiazole Ring

The 1,2,4-oxadiazole ring exhibits moderate stability but can undergo:

-

Electrophilic substitution : Limited due to electron-withdrawing effects of the pyrazine ring .

-

Ring-opening reactions : Under strong acidic or basic conditions, yielding nitriles or amides (e.g., hydrolysis with H₂SO₄) .

Aniline Moiety

The primary amine (-NH₂) participates in reactions such as:

-

Acylation : With acetic anhydride to form acetamide derivatives .

-

Diazotization : Formation of diazonium salts for coupling reactions (e.g., Sandmeyer reaction) .

Pyrazine Substituent

The electron-deficient pyrazine ring may undergo:

-

Nucleophilic aromatic substitution : At positions activated by the oxadiazole’s electron-withdrawing effects .

Table 2: Experimental Observations from Analogous Compounds

Stability and Functionalization Challenges

Aplicaciones Científicas De Investigación

Medicinal Chemistry

- Antitumor Activity : Research indicates that compounds containing the 1,2,4-oxadiazole scaffold exhibit significant antitumor properties. For instance, derivatives of 2-((3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)aniline have been synthesized and tested for their cytotoxic effects against various cancer cell lines. A study demonstrated that these derivatives could inhibit cancer cell proliferation by inducing apoptosis through the activation of specific pathways related to cell cycle regulation .

- Antimicrobial Properties : The incorporation of the pyrazinyl and oxadiazole groups enhances the antimicrobial activity of this compound. In vitro studies have shown efficacy against a range of bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .

- Drug Design : The unique physicochemical properties of the 1,2,4-oxadiazole ring make it an attractive bioisostere in drug design. Its ability to mimic amides while providing distinct biological interactions allows for the development of novel therapeutics targeting various diseases .

Material Science

- Organic Electronics : The compound's electronic properties make it suitable for applications in organic semiconductors. Research has explored its use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), where it can serve as an electron transport layer or an emissive material .

- Polymer Chemistry : As a building block in polymer synthesis, this compound can be utilized to create functionalized polymers with enhanced thermal stability and mechanical properties. This application is particularly relevant in developing advanced materials for coatings and composites .

Agricultural Chemistry

- Pesticide Development : The compound shows promise in agricultural applications as a potential pesticide or herbicide. Its structural features allow it to interact with biological systems in pests or weeds, leading to effective control measures against agricultural threats .

Case Studies

Mecanismo De Acción

The mechanism of action of 2-((3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)aniline would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, binding to receptor sites, or interfering with cellular processes.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Substituent Variations

Compounds with the 1,2,4-oxadiazole-aniline scaffold differ primarily in the substituents attached to the oxadiazole ring. Key structural analogs include:

Physicochemical Properties

- Electron Effects : Pyrazine (in the target compound) introduces stronger electron-withdrawing effects compared to phenyl () or thiophene (), influencing reactivity in nucleophilic substitution reactions .

- Solubility : The pyrazine substituent reduces lipophilicity (clogP ≈ 1.2) compared to phenyl-substituted analogs (clogP ≈ 2.5) . Thiophene derivatives exhibit intermediate solubility due to sulfur’s polarizability .

- Thermal Stability : Oxadiazoles with aromatic substituents (phenyl, pyrazine) show higher melting points (>150°C) than thiophene-linked analogs (~100–120°C) .

Actividad Biológica

The compound 2-((3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)aniline is a derivative of 1,2,4-oxadiazole, a class of compounds recognized for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the oxadiazole ring followed by the introduction of the pyrazine moiety. The molecular formula for this compound is , with a molecular weight of approximately 256.28 g/mol.

Biological Activity Overview

-

Anticancer Properties :

- Various studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds containing the oxadiazole ring have shown significant activity against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values often in the low micromolar range .

- The mechanism typically involves apoptosis induction and inhibition of key enzymes involved in cell cycle regulation .

- Antimicrobial Activity :

- Anti-inflammatory Effects :

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Many oxadiazole derivatives act as inhibitors for various enzymes involved in cancer progression and inflammation.

- Cell Cycle Arrest : By interfering with cell cycle regulators such as CDK2, these compounds can halt the proliferation of cancer cells .

Case Studies

- Antitumor Activity Evaluation :

- Molecular Docking Studies :

Data Summary Table

Q & A

Q. What are the recommended synthetic routes for 2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)aniline, and how can reaction conditions be optimized?

A common approach involves coupling pyrazine derivatives with pre-synthesized oxadiazole-aniline intermediates. For example, tert-butyl carbamate-protected intermediates can be deprotected using HCl/1,4-dioxane to yield the final aniline derivative . Optimization may involve adjusting stoichiometry, temperature (e.g., room temperature vs. reflux), and catalysts. Evidence from analogous compounds shows yields ranging from 20% to 99%, highlighting the importance of solvent selection and reaction time .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm substituent positions and coupling patterns. For example, methylene protons adjacent to the oxadiazole ring typically appear as singlets near δ 4.5–5.0 ppm .

- High-Resolution Mass Spectrometry (HRMS): Validate molecular weight with HRMS (ESI+), ensuring deviations < 2 ppm from theoretical values .

- X-ray Crystallography: If single crystals are obtained, SHELX software (e.g., SHELXL) can refine the structure, particularly for resolving ambiguities in stereochemistry .

Q. What safety protocols should be followed when handling this compound?

Based on structurally similar aniline derivatives, this compound is likely a skin/eye irritant (Category 2/2A). Use fume hoods, nitrile gloves, and safety goggles. Store under inert gas (e.g., argon) at –20°C to prevent degradation . Emergency procedures should include immediate rinsing with water and consultation with a poison control center .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

Molecular docking studies can assess interactions with biological targets (e.g., enzymes or receptors). For example, oxadiazole derivatives have shown affinity for kinases and oxidoreductases . Use software like AutoDock Vina to model binding poses, focusing on hydrogen bonding between the oxadiazole nitrogen and active-site residues. Validate predictions with in vitro assays .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

Contradictions may arise from tautomerism or dynamic effects. For example, pyrazine rings can exhibit resonance shifts in NMR. Use variable-temperature NMR to identify dynamic processes, or compare experimental data with Density Functional Theory (DFT)-calculated spectra. Cross-validate with X-ray structures if available .

Q. How do substituents on the pyrazine or oxadiazole rings influence the compound’s stability and reactivity?

Electron-withdrawing groups (e.g., trifluoromethyl) on the pyrazine ring enhance oxadiazole stability by reducing electron density at the N–O bond. Conversely, electron-donating groups (e.g., methoxy) may increase susceptibility to hydrolysis. Accelerated stability studies (40°C/75% RH) can quantify degradation pathways, with HPLC monitoring for byproducts .

Q. What methodologies are effective for studying structure-activity relationships (SAR) in this compound class?

- Bioisosteric Replacement: Substitute the pyrazine ring with pyrimidine or triazole moieties to modulate solubility and potency .

- Pharmacophore Mapping: Identify critical hydrogen-bond acceptors (e.g., oxadiazole oxygen) using 3D-QSAR models .

- In Vivo Pharmacokinetics: Assess metabolic stability via liver microsome assays, focusing on CYP450-mediated oxidation of the aniline group .

Methodological Tables

Table 1: Key Synthetic Parameters for Analogous Oxadiazole-Aniline Derivatives

| Intermediate | Reaction Conditions | Yield | Reference |

|---|---|---|---|

| tert-Butyl carbamate | HCl/1,4-dioxane, 6 h, RT | 86% | |

| Oxadiazole precursor | EtOH, reflux, 12 h | 73–99% |

Table 2: NMR Chemical Shifts for Critical Protons in Oxadiazole Derivatives

| Proton Position | δ (ppm) Range | Multiplicity | Reference |

|---|---|---|---|

| Oxadiazole-CH2 | 4.5–5.0 | Singlet | |

| Pyrazine-H | 8.5–9.2 | Doublet |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.